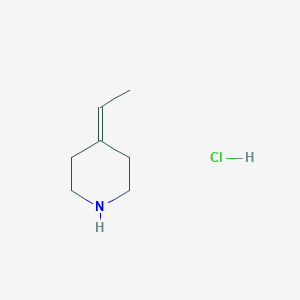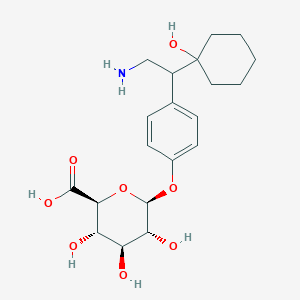
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide: is a metabolite of Venlafaxine, a well-known antidepressant. This compound is formed through the metabolic processes involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 . It is primarily used in research to understand the pharmacokinetics and pharmacodynamics of Venlafaxine and its metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide involves multiple steps, starting from Venlafaxine. The primary reactions include demethylation and glucuronidation. The demethylation is typically carried out using cytochrome P450 enzymes, while glucuronidation is facilitated by UDP-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, scaled up for larger quantities. The process involves the use of bioreactors for enzyme-catalyzed reactions, followed by purification steps such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide primarily undergoes:
Oxidation: Facilitated by cytochrome P450 enzymes.
Reduction: Less common but can occur under specific conditions.
Substitution: Involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and NADPH.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
- O-desmethylvenlafaxine
- N-desmethylvenlafaxine
- Other minor metabolites depending on the reaction conditions
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide exerts its effects by interacting with neurotransmitter systems in the brain. It primarily inhibits the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to that of Venlafaxine but with reduced potency . The compound also has a minor effect on dopamine reuptake .
Vergleich Mit ähnlichen Verbindungen
- O-desmethylvenlafaxine
- N-desmethylvenlafaxine
- N,O-didesmethylvenlafaxine
Uniqueness: rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide is unique due to its specific metabolic pathway and the presence of a glucuronide group, which affects its solubility and excretion . This makes it particularly useful in studying the pharmacokinetics of Venlafaxine and its metabolites .
Eigenschaften
Molekularformel |
C20H29NO8 |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H29NO8/c21-10-13(20(27)8-2-1-3-9-20)11-4-6-12(7-5-11)28-19-16(24)14(22)15(23)17(29-19)18(25)26/h4-7,13-17,19,22-24,27H,1-3,8-10,21H2,(H,25,26)/t13?,14-,15-,16+,17-,19+/m0/s1 |
InChI-Schlüssel |
VNRFTNKWISCOMJ-KUIQUDTGSA-N |
Isomerische SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1CCC(CC1)(C(CN)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


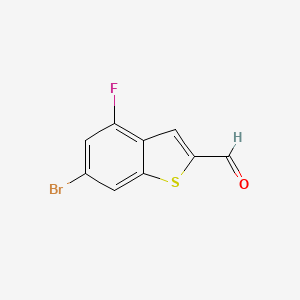

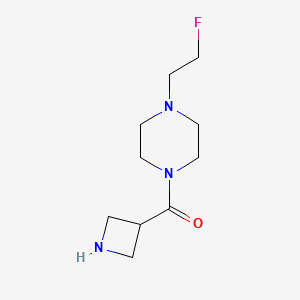
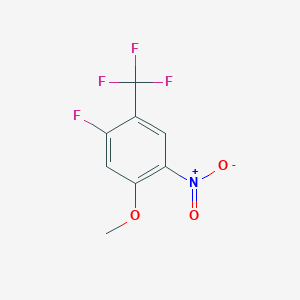
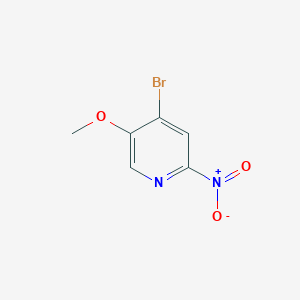
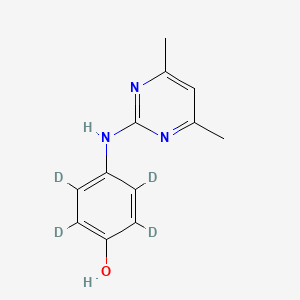
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)
![5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)
